molecular formula C12H14F3NO B13610472 2-(2-(Trifluoromethoxy)phenyl)piperidine

2-(2-(Trifluoromethoxy)phenyl)piperidine

Cat. No.: B13610472
M. Wt: 245.24 g/mol
InChI Key: WMXQSISKLNLEKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Piperidine (B6355638) Scaffolds in Organic Chemistry

The piperidine scaffold, a six-membered heterocycle containing one nitrogen atom, is one of the most ubiquitous structural units in organic and medicinal chemistry. nih.govresearchgate.net Its prevalence stems from its presence in a vast number of natural products, particularly alkaloids, and its role as a cornerstone in the design of synthetic drugs. nih.govresearchgate.net Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. nih.govresearchgate.net

The significance of the piperidine motif can be attributed to several key factors:

Physicochemical Modulation : The inclusion of a piperidine ring can modulate crucial physicochemical properties of a molecule, such as solubility and lipophilicity, which are critical for its pharmacokinetic profile. nih.gov

Biological Activity and Selectivity : The three-dimensional structure of the piperidine ring allows for precise spatial orientation of substituents, enabling enhanced binding affinity and selectivity for biological targets like enzymes and receptors. nih.gov

Pharmacokinetic Improvement : Introducing this scaffold can lead to improved metabolic stability and bioavailability, transforming a bioactive compound into a viable drug candidate. nih.gov

Synthetic Versatility : The piperidine ring is a versatile building block, and numerous synthetic methods have been developed for its construction and functionalization, making it readily accessible for creating diverse chemical libraries. myskinrecipes.com

Chiral piperidine scaffolds, in particular, are crucial in drug design for their ability to introduce stereospecific interactions with biological targets, which can enhance therapeutic efficacy and reduce off-target effects. nih.gov

Role of the Trifluoromethoxy Group in Modern Synthetic Chemistry

The trifluoromethoxy (-OCF₃) group has emerged as a uniquely valuable substituent in modern synthetic chemistry, especially in the fields of medicinal and materials science. Its electronic properties and metabolic stability make it a highly sought-after functional group for fine-tuning molecular characteristics. bldpharm.com

Key attributes of the trifluoromethoxy group include:

Lipophilicity : The -OCF₃ group is one of the most lipophilic substituents, which can enhance a molecule's ability to cross cellular membranes. This property is often crucial for improving the bioavailability of drug candidates.

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation. This can increase the half-life of a drug in the body.

Electron-Withdrawing Nature : As a strong electron-withdrawing group, it can significantly modulate the electronic environment of an aromatic ring, influencing the molecule's reactivity and interaction with biological targets.

The introduction of fluorine-containing groups like -OCF₃ is a well-established strategy in drug design to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile. bldpharm.commdpi.com

Overview of Academic Research Trajectories for the Compound

Specific academic research focusing exclusively on the synthesis, properties, and applications of 2-(2-(Trifluoromethoxy)phenyl)piperidine is not extensively documented in publicly available literature. The compound is primarily listed in the catalogs of chemical suppliers, indicating its role as a building block or intermediate for synthetic chemistry research rather than a widely studied end-product.

However, based on the well-established roles of its constituent parts, the research trajectories for this compound can be inferred. The combination of a piperidine scaffold and a trifluoromethoxy-substituted phenyl ring suggests potential applications in areas where neuroactivity and metabolic stability are desired. For instance, the closely related analog, 2-(2-(Trifluoromethyl)phenyl)piperidine, is utilized in pharmaceutical research as an intermediate for synthesizing compounds that target serotonin and dopamine receptors, which are implicated in neurological conditions like depression and anxiety. bldpharm.com

Furthermore, piperidine derivatives containing trifluoromethyl or trifluoromethoxy groups have been investigated for a range of other biological activities, including:

Anti-tuberculosis activity. nih.gov

Antidiabetic properties.

Therefore, while dedicated studies on this compound are sparse, its structural features position it as a compound of interest for exploratory synthesis in drug discovery, particularly for agents targeting the central nervous system or other therapeutic areas where the unique properties of the piperidine and trifluoromethoxy groups can be leveraged.

Data Tables

Table 1: Physicochemical Properties of (S)-2-(2-(Trifluoromethoxy)phenyl)piperidine Note: Data is predicted and sourced from chemical supplier databases.

PropertyValue
CAS Number 1213479-05-0
Molecular Formula C₁₂H₁₄F₃NO
Molecular Weight 245.24 g/mol
Boiling Point 256.8±40.0 °C
Density 1.184±0.06 g/cm³
pKa 9.48±0.10

Table 2: Comparison of Related Phenylpiperidine Compounds

Compound NameKey Structural DifferencePotential Research Area
This compound Target compound with -OCF₃ groupCNS agents, metabolic stability studies
2-(2-(Trifluoromethyl)phenyl)piperidine-CF₃ instead of -OCF₃ groupIntermediate for neurological disorder drugs bldpharm.com
3-[[3-(Trifluoromethoxy)phenyl]methyl]piperidineDifferent substitution patternMedicinal and agrochemical research
1-...-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-olAdditional substitutionsAnti-tuberculosis agents nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14F3NO

Molecular Weight

245.24 g/mol

IUPAC Name

2-[2-(trifluoromethoxy)phenyl]piperidine

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)17-11-7-2-1-5-9(11)10-6-3-4-8-16-10/h1-2,5,7,10,16H,3-4,6,8H2

InChI Key

WMXQSISKLNLEKA-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC=CC=C2OC(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 2 2 Trifluoromethoxy Phenyl Piperidine and Its Derivatives

Direct Synthesis Strategies

Direct synthesis strategies for 2-(2-(trifluoromethoxy)phenyl)piperidine primarily involve the formation of the piperidine (B6355638) ring or the carbon-carbon bond connecting the two main moieties in a single key step. One of the most prominent methods is the catalytic hydrogenation of the corresponding pyridine (B92270) precursor, 2-(2-(trifluoromethoxy)phenyl)pyridine. The aromatic pyridine ring can be reduced to a piperidine ring under various catalytic conditions. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is effective for the hydrogenation of substituted pyridines, often carried out in glacial acetic acid under hydrogen pressure. asianpubs.orgresearchgate.net This method is advantageous due to the commercial availability of a wide range of pyridine precursors. However, challenges such as catalyst poisoning by the nitrogen heterocycle and the potential for side reactions like hydrodefluorination must be managed. nih.gov

Another direct approach involves the cross-coupling of a piperidine-based organometallic reagent with an aryl halide. The Negishi coupling, which pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a powerful tool for forming C-C bonds. wikipedia.orgorganic-chemistry.org For this specific target, the synthesis could involve the deprotonation of N-Boc-piperidine to form an organolithium species, followed by transmetalation to an organozinc reagent. This species can then be coupled with 1-halo-2-(trifluoromethoxy)benzene using a palladium catalyst. nih.govacs.org This strategy offers a convergent route to the desired product.

Multistep Reaction Pathways

Multistep syntheses provide a versatile and often more controlled approach to complex molecules like this compound, allowing for the careful construction and modification of molecular architecture. syrris.jp

Transformations from Precursor Molecules

Building the target compound from simpler, readily available precursors is a common and effective strategy. One plausible pathway begins with the modification of piperidine-2-carboxylic acid (pipecolic acid). The carboxylic acid group can be converted into a trifluoromethyl group using reagents like sulfur tetrafluoride (SF₄). researchgate.netgoogle.com The resulting 2-(trifluoromethyl)piperidine could then undergo arylation at the nitrogen followed by further functionalization, or other C-H activation strategies could be employed to attach the aryl group.

Alternatively, the synthesis can commence from the aromatic side. Starting with a derivative of 2-(trifluoromethoxy)benzoic acid, the molecule can be elaborated step-by-step. For instance, the benzoic acid can be converted to an intermediate that is then cyclized with a nitrogen source to form the piperidine ring. This approach allows for the early introduction of the trifluoromethoxy group, avoiding potential complications with this functional group in later, harsher reaction steps.

Functionalization of Piperidine and Aromatic Moieties

The functionalization of pre-formed piperidine or aromatic rings represents a powerful strategy for late-stage diversification. C-H bond functionalization, in particular, has emerged as a highly efficient method for creating complex molecules from simpler ones. uva.nl Rhodium-catalyzed C-H insertion reactions, for example, can be used to introduce functional groups at specific positions on the piperidine ring. nih.govnih.govacs.org By choosing the appropriate directing group on the piperidine nitrogen, it is possible to selectively activate a C-H bond for arylation.

Palladium-catalyzed C-H arylation is another key technique. Using a directing group, such as an aminoquinoline auxiliary attached at the C(3) position, regio- and stereoselective arylation at the C(4) position of piperidines has been achieved. acs.org While this applies to a different position, the principle of directed C-H functionalization is broadly applicable and could be adapted for C(2) arylation with a suitable directing group strategy.

Stereoselective and Asymmetric Synthesis Approaches

Given that the C2 position of the piperidine ring is a stereocenter, controlling the stereochemistry is of paramount importance. A variety of sophisticated methods have been developed for the stereoselective and asymmetric synthesis of 2-arylpiperidines.

Enantioselective Routes to Chiral Piperidines

The synthesis of single-enantiomer piperidines can be achieved through several powerful asymmetric strategies. One notable method is the iridium-catalyzed asymmetric hydrogenation of pyridinium salts. nih.govdicp.ac.cn In this approach, the pyridine precursor is activated by N-alkylation (e.g., N-benzylation) to form a pyridinium salt. This salt is then hydrogenated using a chiral iridium catalyst, often featuring sophisticated phosphine ligands like SynPhos or MeO-BoQPhos, to yield the chiral piperidine with high enantioselectivity. dicp.ac.cnnih.gov This method is highly effective for synthesizing enantioenriched 2-arylpiperidines.

Another leading strategy is the Catalytic Dynamic Resolution (CDR) of N-Boc-2-lithiopiperidine. nih.govnih.govacs.org This process involves the racemic deprotonation of N-Boc-piperidine, followed by the addition of a chiral ligand that dynamically resolves the enantiomeric organolithium intermediates. rsc.org The resolved organolithium species can then be transmetalated to an organozinc reagent and subsequently used in a Negishi cross-coupling reaction with an aryl halide to produce the enantioenriched 2-arylpiperidine. nih.gov This technique has proven highly successful for a variety of 2-aryl and 2-vinyl piperidines. nih.govnih.gov

Table 1: Selected Asymmetric Hydrogenation Methods for Pyridine Derivatives This table presents data for analogous compounds to illustrate the potential efficacy of the methods for the target molecule.

Catalyst SystemSubstrate TypeEnantiomeric Excess (ee) / Ratio (er)Reference
[Ir(COD)Cl]₂ / (R)-SynPhosN-Benzyl-2-arylpyridinium BromideUp to 98% ee dicp.ac.cn
[Ir(COD)Cl]₂ / MeO-BoQPhosN-Benzyl-2-alkylpyridinium SaltUp to 93:7 er nih.gov
Ir / MP²-SEGPHOSN-Alkyl-2-alkylpyridinium SaltHigh ee nih.gov

Diastereoselective Control in Synthesis

When synthesizing derivatives of this compound with additional substituents, controlling the relative stereochemistry (diastereoselectivity) is crucial. Various methods allow for the precise arrangement of multiple stereocenters on the piperidine ring. acs.orgacs.org

For instance, visible-light-driven radical silylative cyclization of aza-1,6-dienes can produce densely functionalized piperidines with high diastereoselectivity. nih.govresearchgate.net Boronyl radical-catalyzed (4+2) cycloaddition reactions have also been developed for the synthesis of polysubstituted piperidines, offering high yields and diastereoselectivity for substituents at the 3, 4, and 5-positions. nih.gov The stereochemical outcome of these reactions is often dictated by the transition state geometry, which can be influenced by the steric and electronic properties of the substrates and catalysts.

In multicomponent reactions, where several molecules are combined in a single step, diastereoselectivity can be achieved by carefully controlling the reaction conditions. The Mannich-type multicomponent assembly process, for example, has been used to create diverse polyheterocyclic scaffolds based on a 2-arylpiperidine core. nih.gov By modifying the reaction sequence and reagents, it is possible to selectively generate different diastereomers. acs.org

Novel Synthetic Methodologies

The quest for more efficient, sustainable, and versatile methods for the synthesis of complex molecules like this compound has led to the exploration of several cutting-edge strategies. These novel methodologies offer advantages over classical synthetic approaches in terms of reaction efficiency, safety, and the ability to generate molecular diversity.

Catalytic Reactions for C-F Bond Formation and Transformation

The introduction of the trifluoromethoxy (-OCF3) group onto an aromatic ring is a critical step in the synthesis of the target molecule. The strength of the C-F bond presents a significant challenge in synthetic chemistry. However, recent advancements in catalysis have provided powerful tools for the formation and transformation of these bonds.

A plausible and widely utilized approach for the synthesis of the precursor, 2-(2-(trifluoromethoxy)phenyl)pyridine, involves a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically couples an organoboron compound with an organic halide. In this context, the reaction would involve the coupling of a 2-halopyridine with 2-(trifluoromethoxy)phenylboronic acid. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. For instance, palladium acetate or tetrakis(triphenylphosphine)palladium(0) are commonly employed as catalysts, often in combination with phosphine ligands that facilitate the catalytic cycle.

Catalyst / LigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O100High
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O90Good to High
PdCl₂(dppf)Cs₂CO₃DMF110Good

This table presents typical conditions for Suzuki-Miyaura cross-coupling reactions for the synthesis of 2-arylpyridines and is illustrative for the synthesis of 2-(2-(trifluoromethoxy)phenyl)pyridine.

Furthermore, direct C-H trifluoromethoxylation of a pre-formed 2-phenylpiperidine (B1215205) scaffold represents a more atom-economical approach. While challenging, transition metal-catalyzed C-H activation and subsequent functionalization are at the forefront of synthetic innovation. Such a strategy would circumvent the need for pre-functionalized starting materials. Research in this area is ongoing, with a focus on developing catalysts that can selectively functionalize a specific C-H bond in the presence of other reactive sites.

Continuous Flow Synthesis Protocols

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages in terms of safety, scalability, and process control. The hydrogenation of the pyridine ring in 2-(2-(trifluoromethoxy)phenyl)pyridine to yield the target piperidine is a key transformation that can be effectively performed under continuous flow conditions.

In a typical setup, a solution of the 2-(2-(trifluoromethoxy)phenyl)pyridine precursor is passed through a heated, pressurized reactor containing a heterogeneous catalyst. This method allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity compared to traditional batch processes. Moreover, the use of packed-bed reactors with catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or rhodium on carbon (Rh/C) allows for easy catalyst separation and reuse, enhancing the sustainability of the process. researchgate.netthalesnano.com

The high-pressure and high-temperature conditions often required for the hydrogenation of aromatic heterocycles can be safely managed in the small-volume environment of a flow reactor. thalesnano.com This technology also enables the rapid optimization of reaction conditions, accelerating the development of efficient synthetic protocols.

CatalystPressure (bar)Temperature (°C)SolventOutcome
10% Pd/C50-8060-100Methanol, EthanolHigh conversion
PtO₂50-70Room Temperature - 80Acetic AcidGood to high yield researchgate.net
5% Rh/C70-10080-120EthanolHigh conversion

This table illustrates typical conditions for the continuous flow hydrogenation of substituted pyridines, which are applicable to the synthesis of this compound.

Multicomponent Reactions in Piperidine Formation

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a powerful and efficient strategy for the synthesis of complex molecules like substituted piperidines. acs.orgtandfonline.comtandfonline.com These reactions are highly atom-economical and can rapidly generate molecular diversity from simple and readily available starting materials. acs.org

A potential multicomponent approach to synthesize derivatives of this compound could involve the reaction of an amine, an aldehyde (in this case, 2-(trifluoromethoxy)benzaldehyde), and an alkene or another component that can form the piperidine ring. For instance, a one-pot reaction of 2-(trifluoromethoxy)benzaldehyde, an amine (like ammonia or a primary amine), and a suitable 1,5-dicarbonyl precursor or its equivalent could lead to the formation of the desired piperidine scaffold.

The development of novel catalysts, including organocatalysts and metal-based catalysts, has significantly expanded the scope of MCRs for piperidine synthesis. tandfonline.comgrowingscience.com These reactions often proceed with high diastereoselectivity, allowing for the controlled formation of specific stereoisomers.

AldehydeAmine SourceThird ComponentCatalystProduct Type
2-(trifluoromethoxy)benzaldehydeAmmonium (B1175870) acetateβ-ketoesterOrganocatalyst (e.g., proline)Highly functionalized piperidine tandfonline.com
2-(trifluoromethoxy)benzaldehydeAniline derivativeDienophileLewis Acid (e.g., InCl₃)Tetrahydropyridine derivative tandfonline.com
2-(trifluoromethoxy)benzaldehydePrimary amineGlutaraldehydeAcid catalystN-substituted piperidine

This table provides illustrative examples of multicomponent reactions that could be adapted for the synthesis of this compound derivatives.

Chemical Reactivity and Reaction Mechanisms of 2 2 Trifluoromethoxy Phenyl Piperidine Derivatives

Reactivity of the Piperidine (B6355638) Nitrogen Atom in Chemical Transformations

The nitrogen atom within the piperidine ring of 2-(2-(trifluoromethoxy)phenyl)piperidine is a secondary amine, which defines its fundamental reactivity. This nitrogen possesses a lone pair of electrons, making it nucleophilic and basic. Consequently, it is the primary site for a variety of chemical transformations.

Common reactions involving the piperidine nitrogen include N-alkylation and N-acylation. In N-alkylation, the nitrogen atom acts as a nucleophile, attacking an alkyl halide or another suitable electrophile to form a new carbon-nitrogen bond. researchgate.net This reaction typically proceeds under basic conditions to neutralize the acid generated and prevent the formation of the unreactive ammonium (B1175870) salt. researchgate.net Similarly, N-acylation involves the reaction of the piperidine with an acylating agent, such as an acyl chloride or anhydride, to form an N-acylpiperidine derivative (an amide).

The nucleophilicity of the piperidine nitrogen also allows it to participate in addition reactions. For instance, it can add to activated multiple bonds, such as those in α,β-unsaturated carbonyl compounds (a Michael-type addition) or activated olefins like benzylidenemalononitrile. acs.org Furthermore, studies have shown that secondary cyclic amines like piperidine can undergo zinc(II)-catalyzed nucleophilic addition to nitriles, resulting in the formation of amidines. rsc.org The reactivity in these transformations is influenced by the steric hindrance imposed by the adjacent 2-(trifluoromethoxy)phenyl group.

The basicity of the nitrogen atom means it readily forms salts with acids. This property is often utilized in the purification and handling of piperidine-containing compounds.

Table 1: Representative Reactions of the Piperidine Nitrogen

Reaction Type Reagent Class Product Type Conditions
N-Alkylation Alkyl halide (R-X) N-Alkylpiperidine Base (e.g., K2CO3, KHCO3)
N-Acylation Acyl chloride (R-COCl) N-Acylpiperidine Base (e.g., Et3N) or Schotten-Baumann
Michael Addition α,β-Unsaturated ketone β-Amino ketone Varies (often protic solvent)
Amidine Formation Nitrile (R-CN) N-Substituted amidine Zn(II) catalyst

Reactions Involving the Trifluoromethoxy-Substituted Phenyl Ring

The reactivity of the phenyl ring is profoundly influenced by its two substituents: the piperidine ring at the C2 position and the trifluoromethoxy group (-OCF3) at the C2 position relative to the piperidine. Their electronic effects determine the feasibility and regioselectivity of substitution reactions on the aryl moiety.

Electrophilic and Nucleophilic Substitutions on the Aryl Moiety

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a hallmark reaction of benzene (B151609) and its derivatives. wikipedia.org The outcome of such reactions on the this compound scaffold is governed by the combined directing effects of the substituents.

2-Piperidinyl Group: This is an alkyl substituent on the phenyl ring. Alkyl groups are generally weakly activating and are ortho, para-directors due to inductive effects and hyperconjugation.

The regioselectivity of an EAS reaction on this molecule would be complex. The -OCF3 group at C2 directs incoming electrophiles to C4 and C6. The piperidinyl group at C1 directs to C3 and C5. The powerful deactivating nature of the -OCF3 group would likely make any EAS reaction sluggish, requiring harsh conditions. youtube.comvanderbilt.edu The ultimate substitution pattern would depend on the specific reaction conditions and the nature of the electrophile.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is generally unfavorable for benzene itself but can occur if the aromatic ring is rendered sufficiently electron-poor by the presence of strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The trifluoromethoxy group is a potent electron-withdrawing group and can activate an aromatic ring towards nucleophilic attack. mdpi.com

For an SNAr reaction to proceed on a derivative of this compound, a good leaving group (such as a halide) must be present on the phenyl ring. The reaction is most favorable when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for resonance stabilization of the negative charge in the intermediate Meisenheimer complex. masterorganicchemistry.com Therefore, if a halogen were introduced at the C4 or C6 position of the phenyl ring, the resulting compound could potentially undergo SNAr with strong nucleophiles.

Cross-Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org Reactions such as the Suzuki-Miyaura, Negishi, and Heck couplings provide versatile methods for the further derivatization of the phenyl ring of this compound, provided it is first converted to a suitable substrate, typically an aryl halide or triflate. nobelprize.orgfiveable.me

The general mechanism for many of these reactions involves a catalytic cycle with a palladium(0) species. libretexts.orgyoutube.com

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) intermediate. nobelprize.org

Transmetalation: An organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium center, displacing the halide. nobelprize.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming a new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. libretexts.org

By first halogenating the phenyl ring (e.g., via electrophilic bromination), the resulting aryl halide can be coupled with a wide array of partners to introduce new functional groups, significantly expanding the chemical diversity of the scaffold. For instance, a Suzuki-Miyaura coupling could introduce a new aryl or vinyl group, while a Sonogashira coupling could install an alkyne.

Table 2: Potential Cross-Coupling Reactions for Derivatization

Reaction Name Organometallic Reagent (R-M) Bond Formed (Ar-R)
Suzuki-Miyaura Boronic acid/ester (R-B(OR)2) C(aryl)-C(sp2/sp3)
Negishi Organozinc (R-ZnX) C(aryl)-C(sp2/sp3)
Stille Organostannane (R-SnR'3) C(aryl)-C(sp2/sp3)
Heck Alkene C(aryl)-C(vinyl)
Sonogashira Terminal alkyne C(aryl)-C(alkynyl)
Buchwald-Hartwig Amine (R2NH) C(aryl)-N

Mechanistic Investigations of Key Synthetic and Degradative Pathways

Understanding the mechanisms of formation and degradation is crucial for the efficient synthesis and application of this compound derivatives.

Synthetic Pathways:

The asymmetric synthesis of 2-substituted piperidines is a significant area of research. nih.gov One key mechanistic approach involves the asymmetric deprotonation of an N-protected piperidine (such as N-Boc-2-arylpiperidine) using a chiral base, followed by quenching with an electrophile. This method can establish specific stereochemistry at the C2 position. The mechanism involves the formation of a configurationally stable organolithium intermediate at the benzylic C2 position. The choice of chiral ligand (e.g., (-)-sparteine) directs the deprotonation to one of the two enantiomers of the racemic starting material, allowing for a kinetic resolution.

Another major route to the piperidine ring is the hydrogenation of corresponding pyridine (B92270) precursors. nih.gov This transformation is often catalyzed by transition metals like rhodium, iridium, or palladium. nih.gov The mechanism typically involves the coordination of the pyridine to the metal surface or complex, followed by the stepwise addition of hydrogen atoms to the aromatic ring until it is fully saturated.

Degradative Pathways:

The degradation of piperidine-containing molecules can occur through several pathways, often initiated by oxidation. Studies on the atmospheric degradation of piperidine initiated by hydroxyl radicals suggest that hydrogen abstraction is a key initial step. acs.org This can occur at the N-H bond or at any of the C-H bonds on the ring, leading to the formation of various radical intermediates that can be further oxidized. acs.org

Microbial degradation pathways have also been investigated. For instance, some bacteria can degrade piperidine by first cleaving a C-N bond, which leads to the formation of an amino acid intermediate. nih.gov This intermediate can then undergo deamination and further oxidation to yield a dicarboxylic acid like glutaric acid. nih.gov While specific studies on this compound are not prevalent, these general pathways provide a framework for understanding its potential metabolic or environmental fate. Thermal degradation of piperidines can also occur, potentially through SN2-type ring-opening reactions, especially at elevated temperatures. utexas.edu The trifluoromethoxy group is generally very stable and resistant to metabolic degradation, meaning that degradation is more likely to be initiated on the piperidine ring or through cleavage of the bond connecting the two rings. beilstein-journals.orgmdpi.com

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for Structural Assignment

Spectroscopy is a cornerstone in the structural analysis of organic molecules. By probing the interaction of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed insights into the molecular framework.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. For 2-(2-(trifluoromethoxy)phenyl)piperidine, ¹H, ¹³C, and ¹⁹F NMR experiments are essential for a complete structural assignment.

¹H NMR: The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms. The piperidine (B6355638) ring protons typically appear as a series of complex multiplets in the upfield region (δ 1.5-3.5 ppm). The proton attached to the nitrogen (N-H) would likely appear as a broad singlet, the chemical shift of which is concentration and solvent dependent. The proton at the C2 position of the piperidine ring, being adjacent to the phenyl group, would be expected to resonate at a more downfield shift compared to other piperidine protons. The aromatic protons on the phenyl ring would appear in the characteristic downfield region (δ 7.0-7.8 ppm), with their splitting patterns dictated by their substitution pattern.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The piperidine carbons are expected to resonate in the aliphatic region (δ 20-60 ppm). The carbon atom C2, bonded to the aromatic ring, would be shifted further downfield. The aromatic carbons would appear between δ 120-150 ppm. The carbon of the trifluoromethoxy group (-OCF₃) is characterized by a quartet in the proton-coupled spectrum due to coupling with the three fluorine atoms and would appear around δ 120 ppm (J ≈ 257 Hz).

¹⁹F NMR: Fluorine-19 NMR is highly sensitive to the local electronic environment of the fluorine atoms. For the -OCF₃ group, a single sharp signal is expected, as the three fluorine atoms are chemically equivalent. The chemical shift of this signal is typically found in the range of δ -57 to -60 ppm relative to a CFCl₃ standard. This technique is particularly useful for confirming the presence and integrity of the trifluoromethoxy substituent.

NucleusTypical Chemical Shift Range (δ, ppm)Key Features and Expected Multiplicity
¹H1.5-3.5 (piperidine CH₂), ~3.5-4.0 (piperidine C2-H), 7.0-7.8 (aromatic CH), Variable (N-H)Complex multiplets for piperidine protons. Doublets and triplets for aromatic protons. Broad singlet for N-H.
¹³C20-60 (piperidine CH₂), 120-150 (aromatic C), ~120 (q, J ≈ 257 Hz, OCF₃)Distinct signals for each carbon. Quartet for the OCF₃ carbon due to ¹JCF coupling.
¹⁹F-57 to -60Singlet for the three equivalent fluorine atoms of the OCF₃ group.

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₄F₃NO), the molecular weight is approximately 245.24 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass can be determined, which serves as a powerful confirmation of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve:

α-cleavage: Fission of the bond between the C2 carbon of the piperidine and the phenyl ring, leading to the formation of a stable piperidinyl cation or a substituted benzyl (B1604629) cation.

Loss of the trifluoromethoxy group: Fragmentation involving the cleavage of the C-O bond of the trifluoromethoxy group.

Ring fragmentation of the piperidine moiety: Characteristic loss of small neutral molecules like ethylene (B1197577) from the piperidine ring.

AnalysisExpected ResultSignificance
Molecular Ion (M⁺)m/z ≈ 245Confirms the molecular weight of the compound.
High-Resolution MSPrecise mass corresponding to C₁₂H₁₄F₃NOVerifies the elemental composition.
Major FragmentsFragments corresponding to the piperidine ring, the phenyl ring, and loss of OCF₃.Provides evidence for the connectivity of the different structural units.

Infrared (IR) spectroscopy probes the vibrational modes of molecules and is particularly useful for identifying the presence of specific functional groups. The IR spectrum of this compound would exhibit characteristic absorption bands.

Key expected vibrational frequencies include:

N-H stretch: A moderate to weak band around 3300-3500 cm⁻¹ for the secondary amine.

C-H stretches: Bands for aromatic C-H appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring are found just below 3000 cm⁻¹.

C=C stretches: Aromatic ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region.

C-O-C stretch: The aryl ether linkage would show a strong, characteristic band around 1200-1250 cm⁻¹.

C-F stretches: Strong absorptions corresponding to the C-F bonds of the trifluoromethoxy group are expected in the 1100-1300 cm⁻¹ region.

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
N-H (amine)3300-3500Stretching
C-H (aromatic)3000-3100Stretching
C-H (aliphatic)2850-2960Stretching
C=C (aromatic)1450-1600Stretching
C-O (aryl ether)1200-1250Stretching
C-F (CF₃)1100-1300Stretching

X-ray Crystallography and Solid-State Structural Studies

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful single-crystal X-ray diffraction experiment would provide precise data on bond lengths, bond angles, and torsion angles. For this compound, this technique would unequivocally establish the conformation of the piperidine ring, which is expected to adopt a chair conformation to minimize steric strain. nih.gov It would also reveal the relative orientation of the 2-(trifluoromethoxy)phenyl substituent, which can exist in either an axial or equatorial position. The equatorial position is generally favored for bulky substituents to reduce 1,3-diaxial interactions. Furthermore, the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group, which dictate the solid-state architecture.

Computational and Theoretical Chemistry Studies

In conjunction with experimental data, computational methods are invaluable for understanding molecular structure and energetics.

Computational techniques, such as molecular mechanics and quantum chemical methods (e.g., Density Functional Theory, DFT), are used to model the structure of this compound and predict its most stable conformations. mdpi.comresearchgate.net Geometry optimization calculations search the potential energy surface of the molecule to find low-energy structures. molpro.net

These studies can:

Predict the preferred conformation of the piperidine ring (typically a chair).

Determine the energetic preference for the aryl substituent being in the equatorial versus the axial position. Computational results are expected to confirm a strong preference for the equatorial conformer.

Calculate rotational barriers around the C-C bond connecting the two rings.

Predict spectroscopic properties (e.g., NMR chemical shifts) that can be compared with experimental data to validate the computed structure.

These theoretical models provide a dynamic picture of the molecule's conformational landscape, complementing the static picture provided by solid-state methods like X-ray crystallography. researchgate.net

Conformational Landscapes and Dynamics

The conformational landscape of this compound is primarily defined by three key structural features: the conformation of the piperidine ring, the orientation of the aryl substituent, and the rotation about the bond connecting the phenyl and piperidine rings.

The piperidine ring is expected to adopt a stable chair conformation to minimize torsional strain. In this conformation, the 2-(2-(trifluoromethoxy)phenyl) substituent can occupy either an axial or an equatorial position. Typically, bulky substituents favor the equatorial position to reduce steric hindrance. However, for some N-substituted 2-arylpiperidines, computational studies have identified low-energy structures where the phenyl group occupies an axial position, suggesting a dynamic equilibrium between these forms. acs.org

A critical aspect of the molecule's dynamics is the rotation around the C2-C(aryl) single bond. The presence of the bulky trifluoromethoxy group at the ortho position of the phenyl ring introduces a significant steric barrier to this rotation. This restricted rotation can lead to the existence of stable rotational isomers, or atropisomers. The energy required to overcome this rotational barrier can be quantified as the Gibbs energy of activation (ΔG‡). This dynamic process can often be studied using techniques like variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, which can determine the coalescence temperature of distinct signals from the different rotamers and allow for the calculation of the rotational barrier using the Eyring equation. nih.gov While the specific barrier for this compound has not been reported, studies on other ortho-substituted aryl systems provide insight into the expected energetic demands of such rotational processes.

Analogous System Rotational Process Calculated/Measured Barrier (kcal/mol) Method
Allyl CationRotation of a CH2 group33Quantum Chemical Calculation
Benzyl CationRotation of a CH2 group45Quantum Chemical Calculation
3-(o-chlorophenyl)-5-methyl-rhodanineRotation around C-N bond>24 (Experimental)NMR Spectroscopy
3-(o-tolyl)-5-methyl-rhodanineRotation around C-N bond>24 (Experimental)NMR Spectroscopy

This table presents rotational barriers in analogous molecular systems to provide context for the hindered rotation expected in this compound. Data sourced from multiple studies. nih.govresearchgate.net

Quantum Mechanical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable tools for predicting the structural and electronic properties of molecules like this compound. scispace.com These computational methods allow for the detailed exploration of the molecule's potential energy surface and the prediction of its chemical reactivity without the need for empirical data.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can be employed to optimize the molecular geometry and determine the relative stabilities of various conformers. nih.govmaterialsciencejournal.org For this molecule, calculations would identify the most stable chair conformation of the piperidine ring and the preferred orientation (axial vs. equatorial) of the substituted phenyl group. Furthermore, DFT can map the entire rotational pathway around the C2-C(aryl) bond, calculating the energy of the transition state to provide a precise value for the rotational barrier. nih.gov

Beyond conformational analysis, DFT is used to probe the electronic structure, which governs the molecule's reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com

Another powerful tool derived from quantum mechanical calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). scispace.comajchem-a.com For this compound, an MEP map would likely show a negative potential (electron-rich) around the piperidine nitrogen atom due to its lone pair and around the oxygen atoms of the trifluoromethoxy group. Conversely, a positive potential (electron-poor) would be expected on the hydrogen atoms, particularly the N-H proton.

Calculation Type Predicted Property Significance for this compound
Geometry OptimizationBond lengths, bond angles, dihedral angles, relative conformer energies.Determines the most stable 3D structure, including piperidine ring pucker and aryl group orientation (axial/equatorial).
Frequency CalculationVibrational frequencies, zero-point energy, thermal corrections.Confirms that the optimized structure is a true energy minimum and allows for the calculation of thermodynamic properties.
Transition State Search (e.g., cNEB, QST2/3)Energy of transition states for conformational changes.Predicts the energy barriers for dynamic processes like ring inversion and, crucially, rotation around the C-C bond hindered by the ortho-substituent.
Frontier Molecular Orbital (FMO) AnalysisHOMO energy, LUMO energy, HOMO-LUMO gap.Indicates the molecule's electron-donating and accepting capabilities and provides an estimate of its chemical reactivity and kinetic stability. ajchem-a.com
Molecular Electrostatic Potential (MEP) MappingVisualization of electron density and charge distribution.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other reagents. scispace.com
Natural Bond Orbital (NBO) AnalysisAtomic charges, hybridization, donor-acceptor interactions.Provides a detailed picture of bonding and delocalization within the molecule, explaining the influence of the electron-withdrawing -OCF3 group.

This table summarizes the application of various quantum mechanical calculation methods and the specific insights they can provide for the structural and electronic characterization of this compound.

Applications As Chemical Building Blocks and Research Probes

Utilization in the Synthesis of Complex Organic Molecules

The piperidine (B6355638) scaffold is a common motif in a wide array of pharmaceuticals and natural products, making piperidine derivatives valuable building blocks in organic synthesis. taylorfrancis.com The introduction of a trifluoromethoxy group onto the phenyl ring of 2-phenylpiperidine (B1215205) can significantly influence the lipophilicity and metabolic stability of resulting molecules, properties of considerable interest in medicinal chemistry. bham.ac.uk

Design and Synthesis of Advanced Chemical Probes for Research Methodologies

Chemical probes, particularly those bearing fluorescent labels, are indispensable tools for visualizing and studying biological processes in real-time. The design of such probes often involves the incorporation of specific molecular scaffolds that can interact with biological targets. Piperidine derivatives have been utilized in the development of probes for various receptors and enzymes.

A thorough search of the scientific literature, however, does not reveal specific instances where 2-(2-(trifluoromethoxy)phenyl)piperidine has been used as the core scaffold for the design and synthesis of advanced chemical probes. The development of fluorescent probes is a vibrant area of research, with numerous strategies employed to create molecules that can selectively report on the presence of specific analytes or bind to particular biological macromolecules. nih.gov While the physicochemical properties imparted by the trifluoromethoxyphenyl group could be advantageous in probe design, there are no readily accessible reports detailing the conjugation of fluorophores to this compound or the evaluation of such conjugates in biological systems.

Development of Novel Chemical Catalytic Systems and Materials

The field of catalysis often utilizes organic molecules as ligands to modulate the activity and selectivity of metal catalysts. Chiral piperidine derivatives, for instance, have been employed in asymmetric catalysis to achieve high levels of enantioselectivity. The electronic properties of the this compound structure could potentially influence the behavior of a catalytic metal center.

Nevertheless, an examination of the available research provides no specific examples of this compound being used in the development of novel chemical catalytic systems. Research in this area is extensive, with a continuous search for new ligands that can improve the efficiency and selectivity of catalytic transformations. While the synthesis and catalytic applications of various metal complexes with nitrogen-containing ligands are widely reported, there is no specific mention of complexes derived from this compound or their use in catalysis.

Future Research Directions and Emerging Avenues for 2 2 Trifluoromethoxy Phenyl Piperidine

The unique structural attributes of 2-(2-(Trifluoromethoxy)phenyl)piperidine, which combines a piperidine (B6355638) heterocycle with a trifluoromethoxy-substituted phenyl group, position it as a compound of significant interest for further chemical exploration. The trifluoromethoxy (-OCF3) group is a valuable substituent in medicinal chemistry, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity. Future research is poised to unlock the full potential of this scaffold through innovative synthetic methods, deeper mechanistic understanding, and novel functionalization strategies.

Q & A

Q. How can a conceptual framework guide structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Link SAR to receptor binding hypotheses (e.g., π-π stacking with aromatic residues). Design analogs with systematic substitutions (e.g., methyl, chloro, nitro groups) at the phenyl or piperidine positions. Use Free-Wilson or Hansch analysis to quantify substituent effects on activity. Cross-reference with crystallographic data from Protein Data Bank (PDB) entries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.